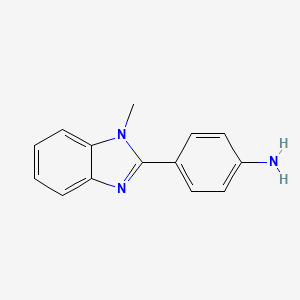

4-(1-methyl-1H-benzimidazol-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It inhibits the binding of p34 protein to NEDD4-1 protein and can be used as an anti-cancer agent .

Synthesis Analysis

The synthesis of a similar compound, 2- (4- ( (1 H -benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide, was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of a similar compound, 2- [ (1H-benzimidazol-1-yl)-methyl]benzoic acid, were provided using the B3LYP/6-311++G (d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis

The structure of the synthesized compounds was established by NMR spectroscopy ( 1 H, 13 C), mass spectrometry, and infrared spectroscopy .Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 4-(1-methyl-1H-benzimidazol-2-yl)aniline, have been found to exhibit potent antimicrobial activity. They are effective against a range of bacteria and fungi, with some compounds showing minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against pathogens like E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .

Antitumor Activity

These compounds also show promise in antitumor applications due to their ability to interfere with cell division and DNA replication in cancer cells. The structural features of benzimidazole derivatives are crucial for their multifarious activities, including antitumor effects .

Antiviral Applications

The benzimidazole core is instrumental in the development of antiviral agents. Its derivatives can be designed to target viral replication mechanisms, offering a pathway for new drug development .

Antiulcer Applications

As proton-pump inhibitors (PPIs), some benzimidazole derivatives are used to treat ulcer-related conditions by reducing gastric acid production. Drugs like lansoprazole and omeprazole are examples of PPIs that contain benzimidazole structures .

Anticoagulant Properties

Benzimidazole derivatives can act as anticoagulants, helping to prevent blood clots by inhibiting certain clotting factors or pathways in the coagulation process .

Antiallergic Effects

These compounds may also have applications in treating allergic reactions due to their potential to modulate immune responses .

Synthesis Methods

Different synthetic routes for benzimidazole derivatives, including microwave-assisted synthesis, offer efficient and high-yield production methods for these compounds, which is essential for their application in various fields .

Chemical Modifications for Enhanced Activity

Recent research has focused on designing and synthesizing new benzimidazole derivatives with modifications that enhance their biological activity or specificity for certain applications, such as creating more potent antibacterial agents .

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes , which suggests that this compound may also interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Given the wide range of pharmacological activities associated with benzimidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall pharmacological activity.

Future Directions

properties

IUPAC Name |

4-(1-methylbenzimidazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWGXVIDMXDJOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2355832.png)

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)

![(3-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2355838.png)

![(Z)-3-(Furan-2-yl)-2-[3-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B2355841.png)

![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)